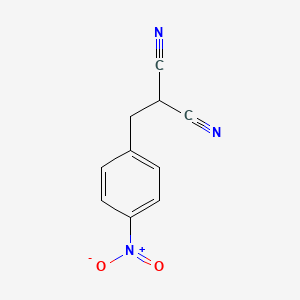
2-(4-Nitrobenzyl)malononitrile
Übersicht
Beschreibung
2-(4-Nitrobenzyl)malononitrile is a chemical compound with the molecular formula C10H7N3O2 . It has a molecular weight of 201.18 .
Synthesis Analysis
The synthesis of similar compounds, such as benzylidenemalononitrile, has been achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction can take place under mild conditions without the need for a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . This reaction is important and well-explored for the formation of C=C bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.5±30.0 °C at 760 mmHg, and a flash point of 225.1±24.6 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 154.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Compound Formation
- 2-(4-Nitrobenzyl)malononitrile has been involved in various chemical reactions, including forming adducts with amines, n-butanethiol, Grignard reagents, hydrazoic acid, hydrogen cyanide, salts of certain transition elements, and trialkylphosphines. Such reactions also occur with hypochlorite, water, oxidizing, and reducing agents (Jones & Israel, 1970).
- It is involved in nucleophilic substitution reactions, as demonstrated in the reaction of m-nitrobenzyl 2,4,6-trimethylbenzoate with various anions (Barker & Norris, 1983).
Biological and Pharmacological Research
- In insulin-producing beta-cells, compounds like tyrphostin AG-126 (2-(3-hydroxy-4-nitrobenzylidene)malononitrile) and similar aromatic malononitrile compounds improve resistance to oxidative stress and inflammatory cytokines. These compounds promote the nuclear accumulation of Nrf2 transcription factor and expression of cytoprotective genes (Turpaev & Welsh, 2016).
Material Science and Engineering
- This compound is used in the formation of diverse polycyclic spirooxindoles via a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, demonstrating its potential in synthetic chemistry and materials science (Sun et al., 2017).
- In the development of chromogenic devices for detecting cyanide in water, derivatives like 2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile have been synthesized and studied (Schramm et al., 2016).
Photoreactive Applications
- 2-(4-Hydroxybenzylidene)malononitrile (HyDC) acts as a photoacid and intramolecular charge transfer probe for monitoring solvent-specific ground state proton transfer processes, indicating its use in photoreactive applications (Panja, 2020).
Electrical and Optical Applications
- A complex of 3-nitrobenzal malononitrile and 1,4-phenylenediamine demonstrated reversible conductance transitions on the molecular scale, which has implications for nanotechnology and electrical engineering (Gao et al., 2000).
Polymer and Material Science
- This compound and related compounds are increasingly used in polymer and materials science, particularly in photolabile groups that allow alteration of polymer properties through irradiation (Zhao et al., 2012).
Kinetic and Mechanistic Studies
- In ATP-requiring biological systems, caged ATP synthesized using 2-nitrobenzyl derivatives is used for kinetic studies, illustrating its utility in biochemical research (Mccray et al., 1980).
Cancer Research
- Substituted malononitriles, including p-nitrobenzal-, 5-nitrofuranal-, and 5-nitro-2-thenylidenmalononitriles, have been studied for their effects on the growth of transplanted tumors in mice, contributing to cancer research (Gal et al., 1952).
Synthetic Chemistry
- Malononitrile or AMBN has been used as a cyanating agent in Cu-mediated decarboxylative cyanations under aerobic conditions, demonstrating its role in synthetic organic chemistry (Fu et al., 2020).
Pharmaceutical Applications
- Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy, showing potential in pharmaceutical applications (Novogrodsky et al., 1998).
Mechanochemistry
- The mechanochemical Knoevenagel condensation of malononitrile with p-nitrobenzaldehyde was studied, highlighting its application in mechanochemistry (Haferkamp et al., 2017).
Liver Injury Research
- 4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice, suggesting its therapeutic potential in hepatology (Vanichkin et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound involves the nitro group, which is a meta directing group . This suggests that the compound might interact with specific targets that have an affinity for the nitro group.
Mode of Action
It’s known that the compound undergoes reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific context and conditions of the reaction.
Biochemical Pathways
Given its chemical structure and the reactions it undergoes, it can be inferred that the compound might influence pathways involving aromatic compounds and electrophilic aromatic substitution .
Result of Action
Based on its known reactions, it can be inferred that the compound might induce changes at the molecular level, particularly at the benzylic position .
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methyl]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSWGOAKPAKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377324 | |
| Record name | 2-(4-nitrobenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6731-53-9 | |
| Record name | 2-(4-nitrobenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methylamino)methyl]benzyl Alcohol](/img/structure/B3023145.png)

![Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate](/img/structure/B3023150.png)




![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)




